4,6-Bis(diphenylphosphino)phenoxazine

Catalog No.
S675315
CAS No.
261733-18-0
M.F
C36H27NOP2
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Bis(diphenylphosphino)phenoxazine

CAS Number

261733-18-0

Product Name

4,6-Bis(diphenylphosphino)phenoxazine

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane

Molecular Formula

C36H27NOP2

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H

InChI Key

HSWZLYXRAOXOLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

NiXanthphos;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

4,6-Bis(diphenylphosphino)phenoxazine is an organophosphorus compound characterized by its unique structure, which includes two diphenylphosphino groups attached to a phenoxazine core. Its molecular formula is C₃₆H₂₇N₁O₁P₂, and it has a molecular weight of approximately 551.55 g/mol. The compound is notable for its potential applications in various fields, including catalysis and materials science, due to its ability to coordinate with metals and form stable complexes .

Ligand for Catalysis

,6-Bis(diphenylphosphino)phenoxazine, also known as Nixantphos, is a bidentate ligand commonly employed in coordination chemistry research. Its key feature is the presence of two diphenylphosphine groups (PPh2) bound to a central phenoxazine scaffold. These phosphine groups can coordinate with metal centers, forming complexes that act as catalysts in various organic transformations.

One prominent application of Nixantphos is in rhodium-catalyzed hydroformylation reactions. In these reactions, an alkene reacts with hydrogen (H2) and carbon monoxide (CO) to form an aldehyde. Studies have shown that Nixantphos-rhodium complexes exhibit high activity and selectivity in hydroformylation, enabling the efficient production of aldehydes with desired chain lengths [PubChem: 4,6-Bis(diphenylphosphino)phenoxazine, ].

The unique structure of Nixantphos contributes to its catalytic effectiveness. The phenoxazine moiety helps to pre-organize the two phosphine groups in a cis-configuration, which is favorable for binding to metal centers. Additionally, the relatively long distance between the phosphine atoms (around 4.2 Å) reduces steric hindrance around the metal center, allowing for better substrate coordination [National Institutes of Health (.gov), National Center for Biotechnology Information. PMC2960967, ].

, particularly those involving metal coordination. It acts as a bidentate ligand, forming chelates with transition metals such as palladium and platinum. These metal complexes can be utilized in catalytic processes, such as cross-coupling reactions and hydrogenation. The reactivity of the phosphino groups allows for further functionalization, enabling the synthesis of more complex molecules .

The synthesis of 4,6-Bis(diphenylphosphino)phenoxazine typically involves the following steps:

  • Formation of Phenoxazine Core: The phenoxazine framework can be synthesized through cyclization reactions involving appropriate precursors.
  • Phosphination: The introduction of diphenylphosphino groups is usually achieved via nucleophilic substitution or direct phosphination methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

4,6-Bis(diphenylphosphino)phenoxazine has several applications:

  • Catalysis: It serves as a ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
  • Materials Science: Its ability to form stable metal complexes makes it useful in the development of advanced materials.
  • Pharmaceuticals: Potentially used as an intermediate in the synthesis of bioactive compounds .

Interaction studies involving 4,6-Bis(diphenylphosphino)phenoxazine primarily focus on its coordination chemistry with transition metals. These studies help understand how the compound behaves in different environments and its effectiveness as a ligand. Such interactions can influence the stability and reactivity of metal complexes formed with this compound .

Several compounds share structural similarities with 4,6-Bis(diphenylphosphino)phenoxazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4'-Bis(diphenylphosphino)biphenylContains two diphenylphosphino groups on biphenylStronger steric hindrance due to biphenyl structure
Diphosphine LigandsGeneral class with varying substituentsVaries widely in reactivity and selectivity
Phosphine Oxide CompoundsPhosphines with oxygen functionalityOften exhibits different coordination properties

The uniqueness of 4,6-Bis(diphenylphosphino)phenoxazine lies in its phenoxazine core combined with diphenylphosphino groups, which enhances its stability and coordination capabilities compared to other phosphine ligands .

The development of 4,6-Bis(diphenylphosphino)phenoxazine emerged from the systematic exploration of phenoxazine-based phosphine ligands as alternatives to the well-established xanthene derivatives. This compound was first synthesized and characterized as part of efforts to create ligands with enhanced electronic properties and structural flexibility compared to traditional bidentate phosphines. The phenoxazine core was specifically chosen for its ability to provide both electronic modulation through its nitrogen center and the potential for deprotonation, creating unique opportunities for ligand-metal interactions.

The initial characterization studies revealed that 4,6-Bis(diphenylphosphino)phenoxazine possesses a phenoxazine core with a pKa around 22, making it readily deprotonatable under basic conditions typically employed in cross-coupling reactions. This property distinguished it from other bidentate phosphines and opened new avenues for catalyst design. Early screening experiments using microscale high-throughput experimentation demonstrated that 4,6-Bis(diphenylphosphino)phenoxazine-based catalysts showed superior performance over structurally similar ligands, including the widely used 1,3-bis(diisopropylphosphino)propane and other bidentate ligands with similar bite angles.

The compound's discovery was particularly significant because it addressed longstanding challenges in cross-coupling chemistry, especially the activation of unreactive substrates such as unactivated aryl chlorides at room temperature. Initial studies focused on the dehydrogenative cross-coupling of diarylmethanes, where the 4,6-Bis(diphenylphosphino)phenoxazine-based catalyst facilitated rapid access to sterically and electronically diverse triarylmethanes.

Evolution from Xanthene-Based Phosphine Ligands

The evolution from xanthene-based phosphine ligands to phenoxazine derivatives represents a strategic advancement in ligand design philosophy. Xantphos, the archetypal xanthene-based diphosphine ligand, established the importance of wide bite angles in catalysis, with its characteristic 108° bite angle proving particularly effective in hydroformylation and other transformations. However, Xantphos and related xanthene derivatives lacked the electronic tunability that could be achieved through heteroatom incorporation in the backbone.

The transition to phenoxazine-based systems introduced several key advantages over the xanthene framework. The incorporation of nitrogen in the central ring system provided an additional site for electronic modulation and, critically, the possibility of deprotonation under reaction conditions. This deprotonation capability created opportunities for enhanced metal-ligand interactions and potentially different catalytic pathways compared to traditional phosphine ligands.

Furthermore, the phenoxazine backbone offered improved structural rigidity compared to flexible aliphatic linkers while maintaining the beneficial wide bite angle characteristics that made xanthene derivatives successful. The planar geometry of the phenoxazine ring system, as confirmed by crystallographic studies, ensures consistent ligand conformation and predictable coordination behavior. This structural predictability became crucial for rational catalyst design and optimization.

Historical Milestones in 4,6-Bis(diphenylphosphino)phenoxazine Research

Several key milestones have marked the development and application of 4,6-Bis(diphenylphosphino)phenoxazine in catalysis. The first major breakthrough came with the demonstration of room-temperature oxidative addition of unactivated aryl chlorides to palladium complexes bearing this ligand. This achievement was particularly significant because aryl chlorides are typically the most challenging substrates in cross-coupling reactions due to the strength of the C-Cl bond.

Subsequent research established the ligand's exceptional performance in Buchwald-Hartwig amination reactions, where it outperformed Xantphos and other established bidentate ligands. These studies demonstrated that 4,6-Bis(diphenylphosphino)phenoxazine could enable coupling reactions with unactivated aryl chlorides using palladium loadings as low as 0.05 mol% (500 ppm), representing a significant advancement in catalyst efficiency.

The development of precatalyst systems based on 4,6-Bis(diphenylphosphino)phenoxazine marked another important milestone. The third-generation palladacycle precatalysts incorporating this ligand showed enhanced stability and reactivity, facilitating broader substrate scope and improved reaction conditions. These precatalysts demonstrated particular effectiveness in challenging transformations involving sterically hindered substrates and heterocyclic coupling partners.

Recent advances have extended the application of 4,6-Bis(diphenylphosphino)phenoxazine to nickel catalysis, where it has shown exceptional reactivity in arylation reactions of heteroaryl-containing diarylmethanes. These studies revealed that nickel complexes of this ligand exhibit enhanced reactivity compared to Xantphos derivatives and other nickel-phosphine catalyst systems, opening new possibilities for earth-abundant metal catalysis.

Significance in Organometallic Chemistry and Catalysis

The significance of 4,6-Bis(diphenylphosphino)phenoxazine in organometallic chemistry extends beyond its immediate catalytic applications to fundamental advances in understanding ligand design principles. The compound's unique combination of electronic and steric properties has provided insights into the factors governing catalyst performance in cross-coupling reactions.

The deprotonatable nature of the phenoxazine core has opened new avenues for studying ligand-metal interactions and their effects on catalytic activity. Nuclear magnetic resonance studies have shown that deprotonation of the ligand results in significant chemical shift changes in the phenoxazine protons while having minimal effect on the phosphorus centers, suggesting that the anionic phenoxazine backbone does not significantly increase electron density at the metal center through the phosphine arms. This observation challenged conventional understanding of how anionic ligands influence metal centers and prompted new theoretical investigations.

The ligand's performance in challenging transformations has also contributed to broader understanding of catalyst design for difficult substrates. The ability to activate unactivated aryl chlorides at room temperature has implications for developing more sustainable synthetic methods, as these substrates are often more readily available and less expensive than their bromide or iodide counterparts. The low catalyst loadings required with this ligand system also contribute to more economical and environmentally friendly processes.

Molecular Architecture of NiXantphos

Phenoxazine Core Structure Analysis

The phenoxazine core of NiXantphos consists of a planar heterocyclic ring system integrating oxygen and nitrogen atoms. X-ray crystallography reveals that the phenoxazine ring adopts a nearly flat conformation, with a maximum deviation of 0.113 Å from planarity [4]. This rigidity ensures geometric stability during metal coordination, while the nitrogen atom’s lone pair participates in conjugation with the aromatic system, slightly reducing basicity compared to non-aromatic amines. The oxygen atom’s electronegativity further polarizes the ring, enhancing the ligand’s ability to stabilize electron-deficient metal centers [1] [4].

Diphenylphosphino Groups Configuration

The two diphenylphosphino groups are positioned at the 4- and 6-positions of the phenoxazine ring, creating a cisoid arrangement ideal for chelating metals. Each phosphorus atom adopts a trigonal pyramidal geometry, with bond angles ranging from 100.52° to 102.11° around the phosphorus centers [4]. The phenyl substituents on phosphorus provide steric bulk, shielding the metal center and influencing substrate selectivity in catalytic cycles. This configuration also prevents undesired monodentate binding, ensuring robust chelation [2] [5].

Significance of N-H Functional Group

The N-H group at the 10-position of the phenoxazine ring serves as a site for chemical modification. Deprotonation using strong bases like potassium tert-butoxide generates a negatively charged nitrogen, which can participate in secondary interactions with metal centers or substrates. This deprotonation alters the ligand’s electron-donating capacity, shifting the balance between σ-donation and π-backbonding in metal complexes [2] [4].

Metal Coordination Modes

Palladium-NiXantphos Complexes

Palladium complexes of NiXantphos exhibit square-planar geometries, with a P-Pd-P bite angle of ~104.6° [5]. The ligand’s wide bite angle elongates the Pd-P bond lengths to 2.30–2.35 Å, optimizing orbital overlap for oxidative addition steps in cross-coupling reactions. For example, [Pd(NiXantphos)(tcne)] (tcne = tetracyanoethylene) demonstrates enhanced stability in Heck couplings due to reduced steric strain compared to narrower-bite-angle ligands [5].

Rhodium-NiXantphos Complexes

Rhodium(I) complexes with NiXantphos adopt trigonal bipyramidal geometries in hydroformylation catalysis. The ligand’s bite angle of 108° positions the phosphorus atoms equatorially, facilitating alkene insertion into the Rh-H bond. This spatial arrangement improves regioselectivity for linear aldehydes in industrial processes [3] [5].

Iridium-NiXantphos Complexes

Iridium complexes, such as [Ir(NiXantphos)(CO)₂Cl], leverage the ligand’s strong σ-donor character to stabilize low-oxidation-state iridium centers. These complexes are effective in hydrogenation reactions, where the phenoxazine backbone’s planarity enhances π-backbonding to CO ligands [5].

Other Metal-NiXantphos Coordination Compounds

Nickel and platinum complexes of NiXantphos have been reported, with nickel exhibiting tetrahedral geometries and platinum forming both cis and trans isomers. The trans-spanning capability of NiXantphos in platinum chemistry enables unique reactivity in C-H activation reactions [1] [4].

Structural Parameters Influencing Catalytic Activity

Bite Angle Analysis and Implications

The natural bite angle of NiXantphos, calculated as ~108° via molecular mechanics, closely matches the ideal angles for square-planar palladium (90°) and trigonal bipyramidal rhodium (120°) complexes [3] [5]. This flexibility minimizes distortion energy during metal-ligand coordination, enhancing catalytic turnover. A larger bite angle would elongate metal-phosphorus bonds, reducing orbital overlap and slowing oxidative addition steps [5].

Intramolecular P···P Distance Effects

The intramolecular P···P distance in NiXantphos is 4.263 Å, as confirmed by X-ray diffraction [4]. This distance optimizes chelate ring stability, balancing strain and flexibility. Shorter distances would increase ring strain, while longer distances could permit monodentate binding or ligand dissociation [4] [5].

Spatial Arrangement in Metal Complexes

In [Pd(NiXantphos)(tcne)], the phenoxazine ring orients perpendicular to the palladium coordination plane, minimizing steric clashes with substrates. This arrangement creates a chiral pocket, enabling enantioselective transformations in asymmetric catalysis [5].

Electronic Properties in Metal Coordination

Donor-Acceptor Characteristics

NiXantphos acts as a strong σ-donor due to the electronegative oxygen and nitrogen atoms, which withdraw electron density from the phosphorus centers. This increases the ligand’s π-accepting capacity, stabilizing electron-rich metal centers in low oxidation states. Spectroscopic studies show a Tolman electronic parameter (TEP) of 2056 cm⁻¹, comparable to triphenylphosphine [5].

Electronic Effects in Catalytic Cycles

In palladium-catalyzed Suzuki couplings, the ligand’s electron-withdrawing phenoxazine backbone accelerates transmetallation by increasing the electrophilicity of the palladium center. Conversely, in rhodium-catalyzed hydroformylation, enhanced π-backbonding strengthens Rh-CO bonds, preventing premature decarbonylation [5].

Deprotonation Chemistry

Deprotonation Mechanisms with Various Bases

Treatment of NiXantphos with potassium hydride or lithium diisopropylamide (LDA) deprotonates the N-H group, forming a resonance-stabilized amide. The deprotonated ligand exhibits increased electron-donating ability, as evidenced by a 15 cm⁻¹ redshift in the ν(CO) stretching frequencies of [Rh(NiXantphos)(CO)₂Cl] [2] [4].

Structural Changes Upon Deprotonation

Deprotonation reduces the N-C bond length from 1.402 Å to 1.385 Å, increasing conjugation within the phenoxazine ring. This enhances planarity and rigidity, improving steric discrimination in asymmetric catalysis [4].

Impact on Coordination Behavior

The deprotonated ligand forms stronger bonds with late transition metals, such as Pd(II) and Pt(II), due to increased σ-donation. In [Pd(NiXantphos⁻)(Cl)₂], the Pd-P bond lengths shorten by 0.03 Å compared to the protonated analogue, accelerating reductive elimination steps [4] [5].

Tables

ParameterValueSource
Intramolecular P···P distance4.263 Å [4]
Natural bite angle (βₙ)~108° [3] [5]
Pd-P bond length2.30–2.35 Å [5]
Melting point256–262 °C [2]
N-C bond length (deprotonated)1.385 Å [4]

XLogP3

8.4

Wikipedia

4,6-Bis(diphenylphosphino)phenoxazine

Dates

Last modified: 08-15-2023

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